Methyl 5-bromo-2-(methylsulfonyl)benzoate
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Overview
Description
Methyl 5-bromo-2-(methylsulfonyl)benzoate is an organic compound with the molecular formula C9H9BrO4S. It is a derivative of benzoic acid and contains both bromine and methylsulfonyl functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-2-(methylsulfonyl)benzoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-(methylsulfonyl)benzoate using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction typically proceeds under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-(methylsulfonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the sulfonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of debrominated or desulfonylated products.
Scientific Research Applications
Methyl 5-bromo-2-(methylsulfonyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-(methylsulfonyl)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine and methylsulfonyl groups can play crucial roles in binding interactions and reactivity.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2-methylbenzoate: Lacks the methylsulfonyl group, leading to different reactivity and applications.
Methyl 5-bromo-2-(bromomethyl)benzoate: Contains an additional bromine atom, which can alter its chemical behavior.
Methyl 5-bromo-2-(methylsulfonyl)amino]benzoate:
Uniqueness
Methyl 5-bromo-2-(methylsulfonyl)benzoate is unique due to the presence of both bromine and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications.
Biological Activity
Methyl 5-bromo-2-(methylsulfonyl)benzoate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial effects, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a bromine atom and a methylsulfonyl group, which contribute to its unique chemical reactivity and biological activity. The molecular formula for this compound is C9H9BrO3S.
Antimicrobial Properties
Research indicates that many benzoate derivatives, including this compound, exhibit antimicrobial properties against various bacterial strains. The mechanism of action often involves disrupting bacterial cell membranes or inhibiting critical metabolic pathways.
Target Bacteria | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibition observed | |
Escherichia coli | Moderate activity | |
Bacillus subtilis | Least activity |
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly in pathways related to inflammation and oxidative stress. This inhibition can modulate various cellular responses, suggesting its role in therapeutic applications.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study highlighted the effectiveness of this compound against clinical isolates of E. coli and S. aureus. The minimum inhibitory concentrations (MIC) were comparable to standard antibiotics, indicating its potential as an alternative treatment option.
- Mechanism of Action : Flow cytometry analysis revealed that the compound induces cellular permeabilization in bacteria at sub-minimal inhibitory concentrations (sub-MIC), which enhances its efficacy against resistant strains .
- Therapeutic Potential : Further investigations into the compound's interaction with specific molecular targets have suggested its involvement in modulating inflammatory pathways, making it a candidate for treating inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The following table summarizes key experimental conditions:
Step | Conditions |
---|---|
Starting Material | Methyl-2-amino-5-bromobenzoate |
Solvent | Dichloromethane |
Temperature | 333-343 K |
Reaction Time | 2-3 days |
Crystal Structure Analysis
X-ray crystallography has provided insights into the compound's three-dimensional structure, revealing critical interactions that may influence its biological activity. Key parameters from the crystal structure are summarized below:
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Unit Cell Volume | 1280 ų |
Z (Number of formula units) | 4 |
Properties
Molecular Formula |
C9H9BrO4S |
---|---|
Molecular Weight |
293.14 g/mol |
IUPAC Name |
methyl 5-bromo-2-methylsulfonylbenzoate |
InChI |
InChI=1S/C9H9BrO4S/c1-14-9(11)7-5-6(10)3-4-8(7)15(2,12)13/h3-5H,1-2H3 |
InChI Key |
NICOQGUTVAQIII-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)S(=O)(=O)C |
Origin of Product |
United States |
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